molecular formula C18H18N4O3S2 B2627315 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide CAS No. 851717-36-7

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide

Cat. No.: B2627315
CAS No.: 851717-36-7
M. Wt: 402.49
InChI Key: HAWDKBKSRRZIOI-ZZEZOPTASA-N
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Description

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound is related to thiazolidinone derivatives, substances known for their crystal structures. The crystal structures of similar compounds have been studied, providing insights into the molecular configurations and intermolecular interactions of such molecules (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antifibrotic and Anticancer Properties

Thiazolidinone derivatives have been explored for their potential antifibrotic and anticancer properties. A study synthesized and evaluated various thiazolidinone derivatives, identifying compounds with significant antifibrotic activity without possessing anticancer effects. This suggests a potential application in treating fibrotic diseases (Kaminskyy et al., 2016).

Anticancer Activity

Research into thiazolylacetamides has revealed their potential as anticancer agents. Studies on specific derivatives have shown promising anticancer activity, suggesting a pathway for developing new anticancer drugs (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Optoelectronic Properties

Compounds containing thiazole have been investigated for their optoelectronic properties, indicating their potential use in electronic and optical applications. Such compounds show promising features like appropriate optical band gaps and satisfactory switching times, making them suitable for use in electronic devices (Camurlu & Guven, 2015).

Antimicrobial Activity

Isoxazole-based compounds, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. These studies suggest the potential of such compounds in developing new antimicrobial drugs (Darwish, Atia, & Farag, 2014).

Chemical Synthesis and Industrial Applications

The chemical synthesis processes of related compounds have been optimized and studied for industrial applications, showcasing the compound's relevance in chemical manufacturing and its potential in various industrial processes (Zhong et al., 2011).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-2-[(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-8-22-13-6-4-5-7-14(13)27-18(22)20-17(24)11-26-10-16(23)19-15-9-12(2)25-21-15/h3-7,9H,1,8,10-11H2,2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWDKBKSRRZIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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